4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
Introduction of the pyridin-4-yl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Phenol functionalization: The phenol group is typically introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methoxy groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the pyridin-4-yl group or the oxazine ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the pyridin-4-yl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts for cross-coupling reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridin-4-yl group or oxazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: As a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other targets relevant to cancer therapy.
Biological Studies: Investigating its effects on cell proliferation, apoptosis, and other cellular processes.
Material Science: Potential use in the development of organic electronic materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The pathways involved may include modulation of signaling cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused heterocyclic structure and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar structural motifs and biological activities.
Uniqueness
4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical reactivity and biological activity. Its methoxy and phenol groups, in particular, provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
4-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-4-2-3-17-19-13-18(14-5-7-16(26)8-6-14)24-25(19)22(28-21(17)20)15-9-11-23-12-10-15/h2-12,19,22,26H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSJXIQVFQPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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